3-Bromo-5-methoxy-1H-pyridin-2-one
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Overview
Description
3-Bromo-5-methoxy-1H-pyridin-2-one is a heterocyclic compound that features a bromine atom at the third position, a methoxy group at the fifth position, and a keto group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-1H-pyridin-2-one typically involves the bromination of 5-methoxy-2-pyridone. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The keto group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-substituted-5-methoxy-1H-pyridin-2-ones.
Oxidation: Formation of 5-methoxy-2-pyridone-3-carboxylic acid.
Reduction: Formation of 3-bromo-5-methoxy-2-pyridinol.
Scientific Research Applications
3-Bromo-5-methoxy-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Materials Science: Employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-pyridone: Lacks the methoxy group, which may affect its reactivity and applications.
5-Methoxy-2-pyridone: Lacks the bromine atom, which may influence its chemical properties and biological activity.
3-Chloro-5-methoxy-1H-pyridin-2-one: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and interactions.
Uniqueness
3-Bromo-5-methoxy-1H-pyridin-2-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile modifications and applications in various fields.
Properties
Molecular Formula |
C6H6BrNO2 |
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Molecular Weight |
204.02 g/mol |
IUPAC Name |
3-bromo-5-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6BrNO2/c1-10-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) |
InChI Key |
VWBWBPYHUUZACS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=O)C(=C1)Br |
Origin of Product |
United States |
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